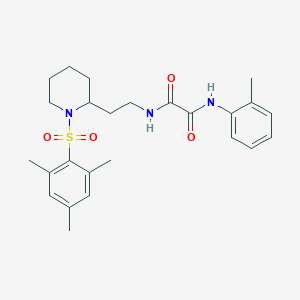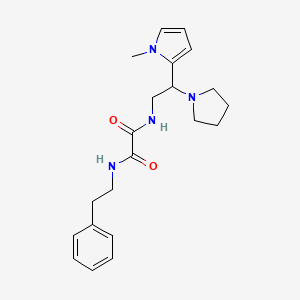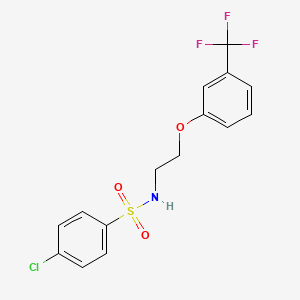
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H16BrN5O4S and its molecular weight is 514.35. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Pathways and Chemical Reactivity Research on compounds structurally related to N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide highlights their synthetic versatility and potential as intermediates in organic synthesis. For instance, Aleksandrov et al. (2017) explored the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, illustrating a pathway that involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride and subsequent treatments to achieve complex thioamide structures, which could be analogous to the synthesis steps or reactivity of the compound (Aleksandrov & El’chaninov, 2017).
Antibacterial and Antimicrobial Applications The research into pyridonecarboxylic acids as antibacterial agents provides an insight into the potential applications of structurally related compounds in medical and pharmaceutical sciences. Egawa et al. (1984) synthesized and evaluated the antibacterial activity of various analogues, demonstrating the importance of naphthalene and pyrimidine derivatives in developing new antibiotics. This research underscores the potential antibacterial applications of N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide, given its structural features (Egawa et al., 1984).
Bioactive Compound Synthesis The synthesis of bioactive compounds, including aminothiazoles and related derivatives, as explored by Thabet et al. (2011), indicates the broad applicability of naphthalene and pyrimidine derivatives in creating compounds with potential analgesic and anti-inflammatory properties. This research suggests the chemical framework of N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide could be leveraged in the development of new therapeutic agents (Thabet et al., 2011).
Photochemical and Photophysical Properties The study of naphthalene diimides (NDIs) by Doria et al. (2013), which focuses on their photophysical and photochemical properties, including singlet oxygen sensitization, presents an interesting area of research for related compounds. Given the structural similarity, N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide may exhibit unique optical or electronic properties, making it suitable for applications in materials science or as a component in photodynamic therapy (Doria et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a naphthalene derivative, which is then reacted with a pyrimidine derivative to form the second intermediate. The final product is then obtained by coupling the second intermediate with a bromofuran derivative.", "Starting Materials": [ "4-nitro-1-naphthalenamine", "ethyl 2-bromoacetate", "thiourea", "5-bromofuran-2-carboxylic acid", "N,N-dimethylformamide", "triethylamine", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(naphthalen-1-ylamino)ethan-1-ol", "4-nitro-1-naphthalenamine is reacted with ethyl 2-bromoacetate in the presence of sodium bicarbonate and ethanol to form 2-(2-bromoacetyl)naphthalene-1-amine. This intermediate is then reduced with sodium borohydride in the presence of acetic acid to form 2-(naphthalen-1-ylamino)ethan-1-ol.", "Step 2: Synthesis of 2-(naphthalen-1-ylamino)-2-oxoethylthiourea", "2-(naphthalen-1-ylamino)ethan-1-ol is reacted with thiourea in the presence of ethanol and hydrochloric acid to form 2-(naphthalen-1-ylamino)-2-oxoethylthiourea.", "Step 3: Synthesis of N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide", "2-(naphthalen-1-ylamino)-2-oxoethylthiourea is reacted with 5-bromofuran-2-carboxylic acid in the presence of N,N-dimethylformamide and triethylamine to form N-(2-(naphthalen-1-ylamino)-2-oxoethylthio)-5-bromofuran-2-carboxamide. This intermediate is then reacted with 2-amino-4,6-dihydroxy-5-nitropyrimidine in the presence of sodium hydroxide and water to form the final product, N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide." ] } | |
Numéro CAS |
888427-16-5 |
Nom du produit |
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide |
Formule moléculaire |
C21H16BrN5O4S |
Poids moléculaire |
514.35 |
Nom IUPAC |
N-[4-amino-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-5-bromofuran-2-carboxamide |
InChI |
InChI=1S/C21H16BrN5O4S/c22-15-9-8-14(31-15)19(29)25-17-18(23)26-21(27-20(17)30)32-10-16(28)24-13-7-3-5-11-4-1-2-6-12(11)13/h1-9H,10H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Clé InChI |
NERLJWACZQUFFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(O4)Br)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2588251.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2588254.png)

![[2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B2588256.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2588257.png)
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2588259.png)

![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2588264.png)
![(Z)-3-isobutyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2588267.png)


![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2588271.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2588273.png)